Structural Uniqueness and Predicted Physicochemical Profile vs. Oxadiazole S1P1 Agonist Scaffolds
The compound possesses a distinct N-phenethyl substituent and a thiophen-3-yl group, which differentiates it from the majority of S1P1 agonist oxadiazoles that feature pyridine or other heteroaryl groups at the oxadiazole 3-position [1]. While no direct head-to-head biological comparison is available, the structural deviation is significant. Calculated properties for this specific scaffold (MW: 349.41, formula: C19H15N3O2S) place it within a different property space compared to simpler analogs like 5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (MW: 240.22) , suggesting distinct solubility, permeability, and target-binding characteristics.
| Evidence Dimension | Molecular Weight and Structural Complexity |
|---|---|
| Target Compound Data | MW = 349.41 g/mol; C19H15N3O2S; contains thiophen-3-yl and N-phenethyl groups |
| Comparator Or Baseline | Simpler oxadiazole-pyridinone analog (CAS 1239787-61-1): MW = 240.22 g/mol; C12H8N4O2; unsubstituted pyridinone core |
| Quantified Difference | Delta MW = +109.19 g/mol; added aromatic rings and sulfur atom increase lipophilicity and steric bulk |
| Conditions | Calculated molecular properties; no biological assay conducted |
Why This Matters
The significant structural divergence from common, biologically characterized oxadiazole-pyridinone scaffolds means its activity profile cannot be inferred from that of simpler analogs, making it a distinct chemical probe or lead molecule whose substitution would invalidate an experimental SAR series.
- [1] Das, J. & Ko, S. S. Substituted oxadiazole compounds. US Patent 9,187,437 B2, 2015. View Source
